molecular formula C23H28ClN3O3 B5752564 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide

货号 B5752564
分子量: 429.9 g/mol
InChI 键: XJZXTJUGWLHMPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide, commonly known as CEP-1347, is a small molecule that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease (PD). CEP-1347 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation.

作用机制

CEP-1347 selectively inhibits the JNK signaling pathway, which is involved in the regulation of cell death and inflammation. In N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide, JNK activation has been implicated in the degeneration of dopaminergic neurons, which are responsible for producing dopamine, a neurotransmitter that plays a key role in motor function.
Biochemical and Physiological Effects:
CEP-1347 has been shown to reduce JNK activation and protect dopaminergic neurons from cell death in animal models of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. In addition, CEP-1347 has been shown to improve motor function in these animals. In clinical trials, CEP-1347 has been shown to be safe and well-tolerated, although its efficacy in improving motor function in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide patients has been inconsistent.

实验室实验的优点和局限性

One advantage of using CEP-1347 in lab experiments is its selectivity for the JNK signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of using CEP-1347 is its potential off-target effects, which may complicate the interpretation of experimental results.

未来方向

There are several areas of future research that could be explored with CEP-1347. One potential direction is to investigate the effects of CEP-1347 in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease. Another direction is to explore the potential of combining CEP-1347 with other drugs or therapies to enhance its efficacy in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. Finally, further studies are needed to elucidate the precise mechanisms by which CEP-1347 exerts its neuroprotective effects, which could lead to the development of more targeted therapies for N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide and other neurodegenerative diseases.

合成方法

CEP-1347 can be synthesized through a multi-step process starting with 3-chloro-4-nitroaniline and 3-ethoxybenzoyl chloride. The intermediate product is then reacted with isobutyryl chloride and piperazine to yield the final product.

科学研究应用

CEP-1347 has been extensively studied for its potential therapeutic applications in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide and other neurodegenerative diseases. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from cell death and improve motor function in animal models of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. Clinical trials have also been conducted to evaluate the safety and efficacy of CEP-1347 in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide patients, although the results have been mixed.

属性

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-4-30-19-7-5-6-17(14-19)22(28)25-18-8-9-21(20(24)15-18)26-10-12-27(13-11-26)23(29)16(2)3/h5-9,14-16H,4,10-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZXTJUGWLHMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。